molecular formula C15H17NO2 B14365214 (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol CAS No. 91523-57-8

(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol

Cat. No.: B14365214
CAS No.: 91523-57-8
M. Wt: 243.30 g/mol
InChI Key: CARTYNFHHPTSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol is a complex organic compound that belongs to the class of pyrroloisoquinolines. This compound features a fused ring system that is characteristic of many natural alkaloids, which often exhibit significant biological activities. The presence of the dimethanol group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol can be achieved through a multi-step process involving the formation of the pyrroloisoquinoline core followed by functionalization. One common method involves the use of a three-component domino reaction. This reaction typically involves 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids in anhydrous acetonitrile under microwave irradiation at 130°C . Another approach includes the use of α,β-unsaturated ketones, nitroalkenes, and acrylonitrile in a two-component domino reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural similarity to natural alkaloids makes it a candidate for studying biological activities such as enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit DNA-topoisomerase I, thereby blocking DNA replication . This multitarget activity is supported by molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-a]isoquinoline: Shares the core structure but lacks the dimethanol groups.

    5,6-Dihydropyrrolo[2,1-a]isoquinoline: Similar structure but different functional groups.

    Crispine A and B: Natural alkaloids with similar core structures but different substituents.

Uniqueness

The presence of the dimethanol groups in (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol makes it unique compared to other pyrroloisoquinolines. These groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

91523-57-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

[1-(hydroxymethyl)-3-methyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methanol

InChI

InChI=1S/C15H17NO2/c1-10-13(8-17)14(9-18)15-12-5-3-2-4-11(12)6-7-16(10)15/h2-5,17-18H,6-9H2,1H3

InChI Key

CARTYNFHHPTSNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1CCC3=CC=CC=C32)CO)CO

Origin of Product

United States

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